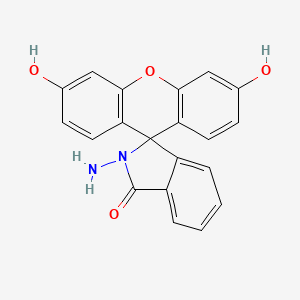

N-Aminofluorescein

Description

BenchChem offers high-quality N-Aminofluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Aminofluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVTSCIBXXQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Aminofluorescein for High-Performance Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a vital derivative of the highly fluorescent xanthene dye, fluorescein. Its unique chemical architecture, featuring a reactive hydrazide group, renders it an invaluable building block in the development of "turn-on" fluorescent probes. These probes are instrumental in detecting a variety of analytes, including metal ions and reactive oxygen species, with high sensitivity and selectivity. This technical guide provides a comprehensive overview of the synthesis of N-Aminofluorescein, detailing experimental protocols, quantitative data, and the mechanistic principles behind its application as a fluorescent sensor.

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific molecular events in complex environments. Fluorescein and its derivatives have long been favored for their excellent photophysical properties, including high quantum yields and emission in the visible spectrum. N-Aminofluorescein, in its non-fluorescent spirolactam form, has emerged as a particularly versatile platform for probe design. The presence of a nucleophilic amino group allows for the targeted detection of various analytes that can induce a conformational change, opening the spirolactam ring and restoring the bright fluorescence of the fluorescein fluorophore. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection in biological systems. This guide will focus on the synthesis of N-Aminofluorescein and its application as a fluorescent probe, with a particular emphasis on the detection of copper ions (Cu²⁺).

Synthesis of N-Aminofluorescein (Fluorescein Hydrazide)

The synthesis of N-Aminofluorescein is typically achieved through a one-step reaction involving the nucleophilic attack of hydrazine (B178648) on the lactone ring of fluorescein. This reaction is straightforward and can be performed in a standard laboratory setting.

General Reaction Scheme

The reaction proceeds by refluxing fluorescein with an excess of hydrazine hydrate (B1144303) in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). The hydrazine attacks the carbonyl carbon of the lactone, leading to the formation of the hydrazide and the opening of the xanthene ring system into its non-fluorescent spirolactam form.

Caption: General reaction scheme for the synthesis of N-Aminofluorescein.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Aminofluorescein.

Protocol 1: Synthesis in Methanol

-

Dissolution: Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by the disappearance of the solution's fluorescence.

-

Work-up: After cooling to room temperature, pour the reaction mixture into distilled water.

-

Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (e.g., 6 x 25 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis in Ethanol

-

Dissolution: Add fluorescein (e.g., 6.00 g, 18.05 mmol) to a three-necked round-bottom flask and dissolve in anhydrous ethanol (e.g., 110 mL).

-

Addition of Hydrazine: Slowly add hydrazine hydrate (e.g., 8.0 mL) to the solution over approximately 30 minutes.

-

Reflux: Gradually increase the temperature to 80 °C and reflux the reaction mixture for 12 hours.

-

Precipitation and Filtration: After cooling the solution, a solid precipitate will form. Filter the solid under reduced pressure.

-

Washing and Drying: Wash the precipitate three times with distilled water and dry to obtain the final product.

Quantitative Data

The following table summarizes key quantitative data from various reported synthesis protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Material | Fluorescein | Fluorescein | Fluorescein |

| Reagent | Hydrazine hydrate | Hydrazine hydrate | Hydrazine hydrate |

| Solvent | Methanol | Methanol | Anhydrous Ethanol |

| Fluorescein Amount | 500 mg (1.44 mmol) | 3.32 g (0.01 mol) | 6.00 g (18.05 mmol) |

| Hydrazine Hydrate Amount | 0.25 mL (5.05 mmol) | 2 mL (excess) | 8.0 mL |

| Reaction Temperature | Reflux | Reflux | 80 °C (Reflux) |

| Reaction Time | 4 hours | 4 hours | 12 hours |

| Yield | 71% | 99% (crude) | Not specified |

| Product Appearance | Not specified | White powder | Light- |

Navigating the Nuances of N-Aminofluorescein in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Aminofluorescein in dimethyl sulfoxide (B87167) (DMSO), a common solvent in various scientific applications. Understanding these properties is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines quantitative data, detailed experimental protocols, and potential degradation pathways to empower researchers in their handling and storage of this fluorescent probe.

Solubility of N-Aminofluorescein in DMSO

N-Aminofluorescein, which exists as a mixture of 5- and 6-isomers, generally exhibits good solubility in DMSO.[1][2] This is attributed to the polar aprotic nature of DMSO, which can effectively solvate the fluorescein (B123965) backbone and the amino functional group.

Quantitative Solubility Data

| Compound | Solvent | Reported Solubility | Source |

| 5-Aminofluorescein | DMSO | 5 mg/mL | Cayman Chemical |

| 6-Aminofluorescein | DMSO | Soluble | Sigma-Aldrich |

| N-Aminofluorescein | DMSO | 50 mg/mL | AdipoGen Life Sciences[3] |

| N-Aminofluorescein | DMSO | 125 mg/mL (with sonication) | MedChemExpress[3] |

Note: The solubility of N-Aminofluorescein can be influenced by the specific isomer ratio, purity, and the presence of moisture in DMSO.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of N-Aminofluorescein in DMSO is the saturation shake-flask method, followed by spectrophotometric or chromatographic analysis.

Objective: To determine the saturation solubility of N-Aminofluorescein in anhydrous DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

N-Aminofluorescein (as a mixture of isomers or individual isomers)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Calibrated spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Add an excess amount of N-Aminofluorescein to a known volume of anhydrous DMSO in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 2 minutes to ensure initial dispersion.

-

Place the vial in a thermostatic shaker set at 25 °C and equilibrate for 24 hours to ensure saturation.

-

After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

-

Prepare a series of dilutions of the filtered supernatant with anhydrous DMSO.

-

Quantify the concentration of N-Aminofluorescein in the diluted samples using either UV-Vis spectrophotometry (measuring absorbance at the λmax, around 490 nm) or a validated HPLC-UV method.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

Stability of N-Aminofluorescein in DMSO

The stability of N-Aminofluorescein in DMSO is a critical consideration, as degradation can lead to a loss of fluorescence and the formation of interfering byproducts. Several factors can influence its stability, including temperature, light exposure, and the presence of contaminants such as water and oxygen.

Key Factors Affecting Stability:

-

Water Content: DMSO is highly hygroscopic. The presence of water can quench the fluorescence of aminofluorescein dianions in DMSO.[4] This is thought to occur through the hydration of the carboxylate group.

-

Light Exposure (Photodegradation): Fluorescein and its derivatives are susceptible to photodegradation, a process that can be initiated from the triplet excited state. This can lead to the chemical alteration of the fluorophore and a loss of fluorescence.

-

Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation reactions. While specific data for N-Aminofluorescein is limited, studies on fluorescein have shown thermal decomposition at high temperatures.

-

Oxidation: The primary amine group of N-Aminofluorescein can be susceptible to oxidation. Studies have shown that amines can undergo metal-free aerobic oxidative coupling in DMSO when heated in the presence of oxygen. This suggests a potential degradation pathway involving the dimerization of N-Aminofluorescein molecules.

Long-Term Storage Recommendations:

For optimal stability, stock solutions of N-Aminofluorescein in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of N-Aminofluorescein in DMSO under various stress conditions and to identify potential degradation products.

Materials:

-

N-Aminofluorescein solution in anhydrous DMSO (e.g., 1 mg/mL)

-

Validated stability-indicating HPLC-UV or LC-MS method

-

Temperature-controlled ovens

-

Photostability chamber with a controlled light source (e.g., ICH Q1B option)

-

Acids, bases, and oxidizing agents for chemical stress testing (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the N-Aminofluorescein stock solution in DMSO.

-

Stress Conditions:

-

Thermal Stress: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Photolytic Stress: Expose aliquots to a controlled light source as per ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

-

Acid/Base Hydrolysis: While less relevant for anhydrous DMSO, a small amount of strong acid (e.g., HCl) or base can be added to investigate susceptibility to acidic or basic microenvironments.

-

Oxidative Stress: Add a small amount of an oxidizing agent (e.g., H₂O₂) to an aliquot to assess oxidative stability.

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: Use a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining N-Aminofluorescein and to detect and characterize any degradation products.

-

Data Evaluation:

-

Calculate the percentage of N-Aminofluorescein remaining at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Propose potential degradation pathways based on the identified products.

-

Visualization of the Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the chemical structure of N-Aminofluorescein and the properties of DMSO, several degradation pathways can be postulated.

Oxidative Dimerization: The primary amine groups of N-Aminofluorescein can undergo oxidative coupling in the presence of oxygen, particularly at elevated temperatures, leading to the formation of azo-dimers. This would result in a significant change in the chromophore and a loss of the characteristic fluorescence.

Visualization of the Potential Oxidative Dimerization Pathway

Photodegradation: Exposure to light, especially UV light, can lead to the fragmentation of the fluorescein core. This complex process can involve reactions with singlet oxygen and result in a variety of smaller, non-fluorescent degradation products.

Conclusion

This technical guide provides essential information on the solubility and stability of N-Aminofluorescein in DMSO. While N-Aminofluorescein is readily soluble in DMSO, its stability can be compromised by factors such as water contamination, light exposure, and elevated temperatures. For critical applications, it is imperative to use anhydrous DMSO, store stock solutions appropriately, and perform stability testing to ensure the integrity of the fluorescent probe. The provided experimental protocols and potential degradation pathways offer a framework for researchers to handle N-Aminofluorescein effectively and to design robust and reliable experiments. Further research is warranted to quantitatively determine the degradation kinetics and to fully elucidate the structures of the degradation products under various stress conditions.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of N-Aminofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a derivative of the widely recognized fluorescein dye. It serves as a versatile "pro-fluorescent" probe, which in its native state, exists predominantly in a non-fluorescent, colorless spirolactam form. The fluorescence of N-Aminofluorescein is activated upon a chemical reaction, such as chelation with metal ions or condensation with carbonyl compounds, which induces a structural change to the highly fluorescent open-ring form. This "turn-on" mechanism makes it a powerful tool for the selective detection and imaging of specific analytes in various biological and chemical systems.

This technical guide provides a comprehensive overview of the core photophysical properties of N-Aminofluorescein, focusing on its quantum yield and fluorescence lifetime upon activation. It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of the underlying mechanisms and workflows.

Core Photophysical Properties of Activated N-Aminofluorescein

The key photophysical parameters of N-Aminofluorescein, namely its quantum yield (Φ) and fluorescence lifetime (τ), are context-dependent and are properties of the fluorescent product formed after its reaction with a target analyte. The unreacted spirolactam form is essentially non-fluorescent.

Data Presentation

The following table summarizes the quantitative photophysical data for activated N-Aminofluorescein derivatives found in the literature. It is important to note that these values are specific to the reaction product and the experimental conditions under which they were measured.

| Derivative | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Excitation Max (λex) | Emission Max (λem) | Conditions |

| Fluorescein Hydrazide-Hg²⁺ Complex | 0.46 | Not Reported | 460 nm | 523 nm | Aqueous emulsion of a fluorescein hydrazide-appended Ni(MOF) composite.[1] |

| Unbound Fluorescein Hydrazide (in MOF) | 0.07 | Not Reported | Not Reported | Not Reported | Aqueous emulsion of a fluorescein hydrazide-appended Ni(MOF) composite.[1] |

| General Activated N-Aminofluorescein | High (~0.9) | ~4 ns | ~495 nm | ~515-531 nm | Stated to be similar to the parent fluorescein molecule. |

Signaling Pathways and Experimental Workflows

The activation of N-Aminofluorescein's fluorescence is a key aspect of its function as a probe. The primary mechanisms involve either chelation with metal ions or reaction with carbonyl compounds.

Chelation-Enhanced Fluorescence (CHEF) with Metal Ions

Certain metal ions, such as Cu²⁺ and Hg²⁺, can coordinate with the hydrazide moiety of N-Aminofluorescein. This binding event triggers the opening of the spirolactam ring, leading to a significant increase in fluorescence. This "turn-on" response is a hallmark of chelation-enhanced fluorescence.

Caption: Chelation-Enhanced Fluorescence (CHEF) pathway of N-Aminofluorescein.

Reaction with Carbonyl Compounds

The hydrazide group of N-Aminofluorescein can react with aldehydes and ketones to form a stable hydrazone. This condensation reaction also results in the opening of the spirolactam ring, restoring the conjugated π-system of the fluorescein fluorophore and thus "turning on" the fluorescence.

Caption: Hydrazone formation pathway leading to fluorescence activation.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of activated N-Aminofluorescein requires precise experimental procedures. The following sections detail the standard methodologies.

Determination of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Protocol:

-

Selection of a Standard: Choose a quantum yield standard that has absorption and emission properties similar to the activated N-Aminofluorescein derivative. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are common standards.

-

Preparation of Solutions: Prepare a series of dilutions for both the standard and the activated N-Aminofluorescein sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Experimental Workflow:

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Detailed Protocol:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample chamber, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a solution of the activated N-Aminofluorescein derivative in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.

-

A histogram of the number of detected photons versus time is constructed, which represents the fluorescence decay profile.

-

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer). This is known as the Instrument Response Function (IRF).

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

The fluorescence lifetime (τ) is extracted by deconvolution of the experimental decay data with the IRF and fitting the resulting decay to a single or multi-exponential function.

-

Conclusion

N-Aminofluorescein is a powerful fluorogenic probe whose utility is derived from its ability to transition from a non-fluorescent to a highly fluorescent state upon reaction with specific analytes. Understanding the quantum yield and fluorescence lifetime of the activated form is crucial for its effective application in research and drug development. While the photophysical properties are inherently linked to the specific reaction product, the values are generally comparable to those of the parent fluorescein molecule, exhibiting a high quantum yield and a fluorescence lifetime in the nanosecond range. The experimental protocols outlined in this guide provide a framework for the accurate determination of these key parameters, enabling researchers to quantitatively characterize the performance of N-Aminofluorescein-based probes in their specific applications.

References

N-Aminofluorescein CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Aminofluorescein, a fluorescent probe with significant applications in biological research and diagnostics. This document outlines its chemical properties, experimental applications, and relevant protocols.

Core Properties of N-Aminofluorescein

N-Aminofluorescein is a fluorescein (B123965) hydrazide distinguished by its spiro form.[1] This structural feature is central to its function as a highly selective and sensitive fluorescent probe, particularly for the detection of cupric ions (Cu²⁺).[1][2][3]

| Property | Value | Reference |

| CAS Number | 98907-26-7 | [1][2][3] |

| Molecular Weight | 346.34 g/mol | [1][2][3] |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1][3] |

| Appearance | Off-white to light yellow solid | [1][3] |

| Solubility | Soluble in DMSO (50mg/ml) | [3] |

| Excitation Maximum (λex) | 495 nm | [1][2] |

| Emission Maximum (λem) | 516 nm | [1][2] |

Mechanism of Action and Applications

N-Aminofluorescein's primary application lies in its ability to selectively detect Cu²⁺ ions in biological systems.[1][2][3] The molecule consists of a fluorescein moiety for fluorescence and a hydrazide group that specifically recognizes and binds to Cu²⁺.[1] This interaction with copper ions induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity, allowing for the direct visualization and quantification of Cu²⁺ in cellular environments.[1]

The exocyclic amino group in its structure also allows for versatile chemical reactivity, making it a valuable building block for designing more complex redox-sensitive probes, labeling reagents, and diagnostic sensors.[2][3]

Experimental Workflow: Detection of Intracellular Cu²⁺

The following diagram outlines a generalized workflow for the detection of intracellular copper ions using N-Aminofluorescein.

Experimental Protocol: Fluorometric Detection of Cu²⁺

This protocol provides a general guideline for the use of N-Aminofluorescein as a fluorescent probe for Cu²⁺. It should be adapted based on specific experimental needs.

Materials:

-

N-Aminofluorescein

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HEPES buffer (or other suitable biological buffer, pH 7.4)

-

Cu²⁺ standard solution

-

Cells or biological sample of interest

-

Fluorescence spectrophotometer or microplate reader

Procedure:

-

Preparation of N-Aminofluorescein Stock Solution: Dissolve N-Aminofluorescein in high-quality DMSO to prepare a stock solution (e.g., 1 mM). Store protected from light at 4°C for short-term use or -20°C for long-term storage.

-

Preparation of Working Solution: Dilute the stock solution in the desired buffer (e.g., 70% aqueous HEPES buffer, pH 7.4) to the final working concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.

-

Sample Preparation: Prepare the biological samples (e.g., cell culture, tissue homogenates) in the same buffer.

-

Incubation: Add the N-Aminofluorescein working solution to the samples and incubate for a sufficient time to allow for probe loading. Incubation time and temperature should be optimized for the specific cell type or sample.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader with excitation set to approximately 495 nm and emission set to approximately 516 nm.

-

Quantification (Optional): To quantify Cu²⁺ concentration, a standard curve can be generated by measuring the fluorescence intensity of known concentrations of Cu²⁺ in the presence of the N-Aminofluorescein probe.

Signaling Pathway Visualization

The interaction of N-Aminofluorescein with Cu²⁺ can be represented as a simple signaling event.

References

An In-depth Technical Guide to the Spirocyclic Structure of N-Aminofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spirocyclic structure of N-Aminofluorescein, a versatile fluorescent probe with significant applications in biomedical research and drug development. The document details its physicochemical properties, provides experimental protocols for its synthesis and use, and elucidates the mechanisms of its interaction with key analytes.

Core Structure and Physicochemical Properties

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a derivative of fluorescein characterized by a spirocyclic lactone ring. In its non-fluorescent, "closed" spirocyclic form, the molecule is colorless. This form is in equilibrium with an "open" quinoid form, which is highly fluorescent. The equilibrium between these two states is sensitive to the local environment, forming the basis of its function as a fluorescent probe.

Quantitative Photophysical and Physicochemical Data

The photophysical and physicochemical properties of N-Aminofluorescein and its parent compound, fluorescein, are summarized in the table below. This data is essential for designing and interpreting fluorescence-based assays.

| Property | N-Aminofluorescein | Fluorescein (Reference) |

| Molecular Formula | C₂₀H₁₄N₂O₄ | C₂₀H₁₂O₅ |

| Molecular Weight | 346.34 g/mol | 332.31 g/mol |

| Appearance | Off-white to slight yellow powder[1] | Orange-red crystals[1] |

| Solubility | Soluble in DMSO (50 mg/mL)[1] | Soluble in dilute aqueous bases |

| Excitation Maximum (λex) | ~495 nm[1][2] | 490 nm |

| Emission Maximum (λem) | ~516 nm[1][2] | 514 nm |

| Fluorescence Quantum Yield (Φf) | Varies with solvent (e.g., low in water, high in DMSO) | 0.95 (in 0.1 M NaOH) |

| Molar Extinction Coefficient (ε) | Data not available | ~87,000 M⁻¹cm⁻¹ (at 490 nm in 0.1 M NaOH) |

| Fluorescence Lifetime (τf) | Data not available | ~4 ns (in 0.1 M NaOH) |

Experimental Protocols

Synthesis of N-Aminofluorescein (Fluorescein Hydrazide)

This protocol describes the synthesis of N-Aminofluorescein from fluorescein and hydrazine (B178648) hydrate (B1144303).[3][4]

Materials:

-

Fluorescein

-

Hydrazine hydrate

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[4]

-

Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.[3][4]

-

Reflux the reaction mixture for approximately 4 hours. The progress of the reaction can be monitored by the disappearance of the fluorescence of the starting material.[3][4]

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture into distilled water and extract the product with ethyl acetate (e.g., 6 x 25 mL).[3][4]

-

Combine the organic extracts and wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the N-Aminofluorescein product.[3]

Characterization: The synthesized N-Aminofluorescein should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

FTIR Spectroscopy: To identify the presence of the hydrazide functional group.

Detection of Nitric Oxide (NO)

This protocol outlines a general procedure for the detection of intracellular nitric oxide using a diaminofluorescein (DAF) probe, a close structural analog of N-Aminofluorescein.

Materials:

-

DAF-2 diacetate (DAF-2 DA) stock solution (e.g., 5 mM in DMSO)

-

Cultured cells

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Probe Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with DAF-2 DA in PBS (final concentration of 5-10 µM) for 20-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with fresh PBS to remove excess probe.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular diacetate.

-

NO Stimulation (Optional): Treat the cells with an agonist to stimulate NO production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at approximately 495 nm and emission at approximately 515 nm. An increase in fluorescence indicates the presence of nitric oxide.

Detection of Copper Ions (Cu²⁺)

This protocol provides a general method for the detection of Cu²⁺ ions using N-Aminofluorescein.[2]

Materials:

-

N-Aminofluorescein stock solution (e.g., 1.0 mM in ethanol)

-

Tris-HCl buffer (0.01 M, pH 7.2)

-

Sample solution containing Cu²⁺

-

Fluorometer

Procedure:

-

Reaction Setup: In a suitable container, prepare a solution of N-Aminofluorescein in Tris-HCl buffer (final concentration of 10 µM).[2]

-

Sample Addition: Add a known volume of the sample solution to the N-Aminofluorescein solution. The final concentration of Cu²⁺ should not exceed 10 µM.[2]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.[2]

-

Fluorescence Measurement: Transfer a portion of the solution to a cuvette and measure the fluorescence intensity with excitation at approximately 495 nm and emission at approximately 516 nm.[2] An increase in fluorescence intensity corresponds to the presence of Cu²⁺.

Signaling Pathways and Mechanisms

Nitric Oxide Detection Mechanism

The detection of nitric oxide by diaminofluoresceins, and by extension N-Aminofluorescein, proceeds through the formation of a highly fluorescent triazole derivative. In the presence of oxygen, NO is oxidized to dinitrogen trioxide (N₂O₃), which then reacts with the vicinal diamino groups on the fluorescein scaffold to form a stable and highly fluorescent triazole ring. This reaction locks the molecule in its open, fluorescent quinoid form.

Caption: Nitric Oxide Detection Pathway.

Copper (II) Ion Sensing Mechanism

The sensing of Cu²⁺ by N-Aminofluorescein is based on a coordination-induced ring-opening mechanism. The Cu²⁺ ion coordinates to the hydrazide moiety of the non-fluorescent, spirocyclic N-Aminofluorescein. This binding event promotes the opening of the spirolactam ring, leading to the formation of the highly fluorescent, open quinoid structure.

Caption: Copper (II) Ion Sensing Mechanism.

Applications in Drug Development and Research

The unique properties of N-Aminofluorescein make it a valuable tool in various research and drug development applications:

-

Nitric Oxide Research: As a probe for NO, it is instrumental in studying the role of this critical signaling molecule in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.

-

Copper Biology: Its sensitivity to Cu²⁺ allows for the investigation of copper homeostasis and its dysregulation in diseases such as Wilson's disease and neurodegenerative disorders.

-

High-Throughput Screening: The "turn-on" fluorescent response upon analyte binding makes it suitable for developing high-throughput screening assays for inhibitors or modulators of enzymes that produce NO or regulate copper levels.

-

Bioimaging: The cell-permeant diacetate form of related diaminofluoresceins enables real-time imaging of intracellular NO production in living cells and tissues.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize the spirocyclic fluorescent probe, N-Aminofluorescein, in their scientific endeavors.

References

N-Aminofluorescein Derivatives: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

N-Aminofluorescein and its derivatives represent a critical class of fluorescent molecules widely utilized in biomedical research and drug development. Their versatile chemical structure, coupled with their sensitive fluorescence properties, makes them invaluable tools for a range of applications, from cellular imaging to novel therapeutic strategies. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of N-Aminofluorescein derivatives.

Synthesis of N-Aminofluorescein Derivatives

The synthesis of aminofluorescein isomers, primarily 5-aminofluorescein (B15267) and 6-aminofluorescein, is a multi-step process that begins with the condensation of a substituted phthalic anhydride (B1165640) with resorcinol (B1680541). The most common route involves the nitration of fluorescein (B123965) followed by the reduction of the nitro group to an amine.

A general synthetic approach involves the reaction of 4-nitrophthalic acid with resorcinol to produce a mixture of 5- and 6-nitrofluorescein isomers.[1] These isomers are then separated, and the nitro group of each isomer is subsequently reduced to the corresponding amine.[2]

Experimental Protocol: Synthesis of 5-Aminofluorescein

This protocol outlines the synthesis of 5-aminofluorescein from 5-nitrofluorescein diacetate.

Materials:

-

5-nitrofluorescein diacetate

-

Sodium sulfide (B99878) (Na₂S)

-

Deionized water

-

Acetic acid

-

Ethanol

-

Vacuum oven

Procedure:

-

Reduction of 5-Nitrofluorescein Diacetate:

-

Prepare an aqueous solution of sodium sulfide.

-

Boil the 5-nitrofluorescein diacetate in the sodium sulfide solution. The molar ratio of sodium sulfide to 5-nitrofluorescein diacetate should be approximately 3.3:1.[1]

-

During boiling, the suspension will dissolve, and the solution color will change from tan to dark red.[1]

-

Continue boiling for 2 hours.[1]

-

-

Isolation and Purification of 5-Aminofluorescein:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any precipitated sulfur.

-

Acidify the filtrate with a small amount of acetic acid, which will result in the formation of a fine red precipitate.

-

Filter the precipitate and wash it with ethanol.

-

Dry the precipitate in a vacuum oven at 90°C to a constant weight to obtain 5-aminofluorescein.

-

Physicochemical and Fluorescent Properties

N-Aminofluorescein derivatives exhibit interesting photophysical properties that are highly dependent on their environment. In aqueous solutions, the dianions of aminofluoresceins are practically non-fluorescent. However, in aprotic, non-hydrogen bond donor solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, they exhibit bright fluorescence. This fluorescence is quenched by the addition of small amounts of water or by protonation of the carboxylate group.

The amino group in these derivatives allows for further chemical modifications, making them suitable as building blocks for more complex fluorescent probes.

| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |

| 5-Aminofluorescein | Ethanol (with 1 mM NaOH) | 490 | 515 | 0.23 | |

| 5-Aminofluorescein | PBS buffer | 486 | 519 | 0.22 | |

| N-Aminofluorescein | 70% aqueous HEPES (pH 7.4) with Cu²⁺ | 632 | 515 | High | |

| 5(6)-Aminofluorescein | Acetonitrile (amine adducts) | 234 | - | - | |

| 6-Aminofluorescein | 0.1 N NaOH | 490 | - | - | |

| Decarboxylated 6-Aminofluorescein | 6 N HCl | 454 | - | - |

Applications in Research and Drug Development

The unique properties of N-Aminofluorescein derivatives have led to their widespread use in various scientific disciplines.

Fluorescent Labeling

The amino group of these compounds provides a reactive handle for covalent attachment to biomolecules such as proteins and nucleic acids, enabling their visualization and tracking in biological systems.

Fluorescent Probes and Sensors

N-Aminofluorescein derivatives have been developed as highly selective and sensitive fluorescent probes. For example, N-aminofluorescein (fluorescein hydrazide) can be used for the direct detection of copper ions (Cu²⁺) in biological systems.

Experimental Protocol: General Procedure for Cu²⁺ Determination

This protocol provides a guideline for the detection of Cu²⁺ using N-Aminofluorescein.

Materials:

-

N-Aminofluorescein

-

Ethanol

-

Tris-HCl buffer (0.01 M, pH 7.2)

-

Sample solution containing Cu²⁺

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mM stock solution of N-Aminofluorescein in ethanol.

-

Reaction Mixture:

-

In a suitable container, prepare the reaction mixture in 0.01 M Tris-HCl buffer (pH 7.2) with a final concentration of 10 µM N-Aminofluorescein.

-

Add an appropriate volume of the sample solution so that the final Cu²⁺ concentration does not exceed 10 µM.

-

Adjust the final volume to 10 mL with the Tris-HCl buffer.

-

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Fluorescence Measurement:

-

Transfer a 3 mL portion of the solution to a 1-cm quartz cuvette.

-

Measure the fluorescence intensity or spectrum using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 516 nm. Set both excitation and emission slit widths to 5 nm.

-

Drug Delivery and Monitoring

N-Aminofluorescein derivatives are being explored for their potential in monitoring drug delivery. By conjugating a drug molecule to a fluorescein-based chemosensor, the release of the drug can be visualized through a "switch-on" fluorescence mechanism.

Conclusion

N-Aminofluorescein derivatives are a versatile and powerful class of fluorophores with significant applications in research and drug development. Their synthesis, while requiring careful control of reaction conditions and purification, yields compounds with unique, environment-sensitive fluorescent properties. These properties, combined with the chemical reactivity of the amino group, enable their use as fluorescent labels, sensitive probes for ions and biomolecules, and as components of sophisticated drug delivery systems. Further research into novel derivatives and their applications will undoubtedly continue to advance our understanding of complex biological processes and aid in the development of new diagnostic and therapeutic tools.

References

Introduction: The "Pro-Fluorescent" Nature of Fluorescein Hydrazide

An in-depth technical guide to the photophysical properties of fluorescein (B123965) hydrazide compounds for researchers, scientists, and drug development professionals.

Fluorescein hydrazide is a versatile derivative of the well-known fluorescein dye, engineered to function as a "pro-fluorescent" probe.[1] In its native state, it primarily exists in a colorless and non-fluorescent spirolactam ring structure.[1][2] This "off" state is crucial to its utility as a sensor. The core principle behind its application is a highly specific "turn-on" mechanism: upon reaction with a target analyte, the spirolactam ring undergoes an irreversible opening. This structural transformation yields the open-ring form, which is essentially the highly fluorescent fluorescein molecule, resulting in a strong, detectable optical signal.[1][3]

This guide provides a comprehensive overview of the key photophysical properties of fluorescein hydrazide's activated form, its activation mechanisms, and detailed experimental protocols for its synthesis and characterization.

Core Photophysical Properties

The defining characteristic of fluorescein hydrazide is that its significant optical properties, such as molar absorptivity and quantum yield, are dependent on the product formed after it reacts with a target analyte.[1] The unreacted spirolactam form is virtually non-absorbent in the visible spectrum and is non-fluorescent.[1] The properties listed below are characteristic of the fluorescent, open-ring product formed after activation.

| Property | Value Range | Conditions & Notes |

| Excitation Wavelength (λex) | ~490 - 508 nm | Dependent on solvent, pH, and the specific reaction product.[2][4] For complexes with mercury (Hg²⁺), values around 460 nm have been reported.[2][5] |

| Emission Wavelength (λem) | ~515 - 531 nm | Emits a characteristic green fluorescence.[2][4] For Hg²⁺ complexes, emission is commonly observed around 523 nm.[2][5] |

| Molar Absorptivity (ε) | To be determined | This value is highly dependent on the specific hydrazone or metal complex formed and must be determined experimentally for each derivative. For reference, the parent fluorescein molecule has a molar absorptivity of approximately 70,000 - 92,300 M⁻¹cm⁻¹.[1] |

| Quantum Yield (ΦF) | To be determined | The quantum yield of the unreacted spirolactam form is negligible. The value for the activated form is highly dependent on the reaction product and solvent environment. For reference, the quantum yield of fluorescein in 0.1 M NaOH is approximately 0.89 - 0.92.[1][6][7] |

Signaling Pathways: Activation Mechanisms

The "turn-on" functionality of fluorescein hydrazide is primarily driven by two distinct reaction pathways that induce the opening of its non-fluorescent spirolactam ring.

Chelation-Enhanced Fluorescence (CHEF) with Metal Ions

Certain metal ions, most notably mercury (Hg²⁺), coordinate with the hydrazide moiety.[3] This binding event catalyzes the hydrolysis of the amide bond within the spirolactam ring, forcing it open and converting the molecule into its highly fluorescent, open-ring xanthene structure.[3][5] This mechanism allows for the highly sensitive and selective detection of specific metal ions, with detection limits for Hg²⁺ reported as low as 0.02 μM (5 ppb).[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescein Hydrazide|High-Quality Sensor Reagent [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes: N-Aminofluorescein for Enhanced Detection of Copper (Cu2+) in Biological Samples

Abstract

Copper is an essential trace element vital for numerous physiological and pathological processes. However, an imbalance in copper homeostasis can lead to severe cellular toxicity and has been implicated in several neurodegenerative diseases. This document provides a detailed protocol for the use of N-Aminofluorescein, a highly selective and sensitive fluorescent probe, for the detection and quantification of Cu2+ ions in biological samples. N-Aminofluorescein, a fluorescein (B123965) hydrazide existing in a non-fluorescent spirolactam form, undergoes a Cu2+-promoted hydrolysis reaction, leading to the opening of the spirolactam ring and a significant "turn-on" fluorescent signal.[1][2] This method offers a rapid, sensitive, and visually perceptible means of copper detection, suitable for applications in cellular imaging and biochemical assays.

Introduction

Traditional methods for copper ion detection, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), offer high sensitivity but are often destructive, time-consuming, and require sophisticated instrumentation.[3][4] Fluorescent probes present a compelling alternative, enabling real-time detection of metal ions in living systems with high spatial and temporal resolution.[5][6] N-Aminofluorescein is a "turn-on" fluorescent sensor that exhibits remarkable selectivity for Cu2+ over other biologically relevant metal ions.[1][2] In its native state, the molecule is colorless and non-fluorescent. Upon binding with Cu2+, a distinct green fluorescence emerges, which can be quantified to determine the concentration of copper ions. This property makes it an excellent tool for researchers in cell biology, neuroscience, and drug development.

Signaling Pathway and Detection Mechanism

The detection mechanism of N-Aminofluorescein relies on a Cu2+-induced structural change. The probe consists of a fluorescein fluorophore and a hydrazide group, which together form a non-fluorescent spirolactam structure.[1][2] In the presence of Cu2+ ions, the hydrazide group selectively coordinates with the copper. This interaction catalyzes the hydrolysis of the amide bond within the spirolactam ring. The ring-opening event restores the conjugated xanthene structure of fluorescein, resulting in a strong fluorescence emission at approximately 516 nm when excited at around 495 nm.[1][2] This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection of Cu2+.

Quantitative Data Summary

The performance of fluorescein-based probes for Cu2+ detection is summarized below. The data is compiled from studies on N-Aminofluorescein and structurally similar probes (e.g., N4, A5) that operate on the same spirolactam ring-opening mechanism.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~495 nm | [1][2] |

| Emission Wavelength (λem) | ~516 nm | [1][2] |

| Detection Limit (LOD) | 0.11 µM - 1.20 µM | [7][8] |

| Linear Detection Range | 0.1 - 1.5 eq. (relative to probe) | [4] |

| pH Operating Range | 6.0 - 9.0 | [4][9] |

| Response Time | < 3 minutes (signal plateaus) | [4] |

| Binding Stoichiometry (Probe:Cu2+) | 1:1 | [7] |

Selectivity Profile

N-Aminofluorescein demonstrates high selectivity for Cu2+ ions. The fluorescence response in the presence of various competing metal ions is typically negligible, highlighting the probe's specificity.

| Metal Ion Tested | Fluorescence Response |

| Cu²⁺ | Strong Fluorescence Enhancement |

| Na⁺, K⁺, Mg²⁺, Ca²⁺ | No significant response |

| Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺ | No significant response |

| Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺ | No significant response |

| Cr³⁺, Al³⁺ | No significant response |

| Note: This table represents typical selectivity data for fluorescein hydrazide-based Cu2+ probes. |

Experimental Protocols

Materials and Reagents

-

N-Aminofluorescein (Fluorescein Hydrazide)

-

Copper(II) Chloride (CuCl₂) or Copper(II) Sulfate (CuSO₄)

-

Ethanol (Spectroscopic Grade)

-

Tris-HCl or HEPES buffer

-

Deionized Water

-

Biological cells (e.g., MCF-7, HeLa) for imaging

-

Phosphate-Buffered Saline (PBS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

Protocol for In Vitro Cu2+ Detection (Spectrofluorometry)

This protocol outlines the steps for quantifying Cu2+ in an aqueous solution.

-

Stock Solution Preparation: Prepare a 1.0 mM stock solution of N-Aminofluorescein in ethanol.[1][2]

-

Working Buffer: Prepare a 0.01 M Tris-HCl or HEPES buffer solution with a physiological pH of 7.2-7.4.[1][2]

-

Reaction Mixture: In a reaction vessel, create a final concentration of 10 µM N-Aminofluorescein in the working buffer.[1][2]

-

Sample Addition: Add the biological sample or a known concentration of Cu2+ standard solution to the reaction mixture. The final concentration of Cu2+ should ideally not exceed 10 µM to remain within the linear range. Adjust the final volume with the working buffer.[2]

-

Incubation: Allow the reaction to proceed for up to 2 hours at room temperature to ensure the completion of the hydrolysis reaction.[1][2] For rapid measurements, a shorter, consistent incubation time (e.g., 5-10 minutes) can be used after initial time-course experiments to determine signal stability.[4]

-

Fluorescence Measurement: Transfer a portion of the solution to a quartz cuvette. Measure the fluorescence intensity using a spectrofluorometer with the excitation wavelength set to ~495 nm and the emission wavelength to ~516 nm.[1][2]

-

Quantification: Prepare a blank solution containing only the probe in buffer for background subtraction. To quantify the Cu2+ concentration in the sample, compare its fluorescence intensity to a calibration curve generated from the Cu2+ standards.

Protocol for Cu2+ Detection in Living Cells (Fluorescence Microscopy)

This protocol is designed for the visualization of intracellular labile Cu2+ pools.

-

Cell Culture: Plate cells (e.g., MCF-7) on glass-bottom culture dishes and culture in DMEM supplemented with 10% FBS until they reach the desired confluency.[8]

-

Probe Loading: Remove the growth medium and wash the cells three times with PBS (pH 7.4). Incubate the cells with 10 µM N-Aminofluorescein in serum-free medium for 30 minutes at 37°C.[8]

-

Washing: Wash the cells twice with PBS to remove any excess, non-internalized probe.[8]

-

Baseline Imaging: Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).

-

Cu2+ Treatment: Treat the cells with a solution of CuCl₂ (e.g., 30 µM) for 30 minutes at 37°C to increase intracellular copper levels.[8]

-

Post-Treatment Imaging: Wash the cells twice with PBS and acquire fluorescence images again. A significant increase in intracellular fluorescence intensity indicates the detection of Cu2+.[8]

-

Control Experiments: Perform control experiments, including cells not treated with CuCl₂ and cells pre-treated with a copper chelator before probe loading, to confirm the specificity of the fluorescence signal.

Troubleshooting

-

Low Signal: Ensure the pH of the buffer is within the optimal range (6.0-9.0). Check the final concentration of the probe and ensure the incubation time is sufficient.

-

High Background: The spirolactam form of N-Aminofluorescein should have minimal fluorescence. High background may indicate probe degradation or impurities. Prepare fresh stock solutions.

-

Cellular Toxicity: While fluorescein-based probes generally exhibit low toxicity, it is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the optimal probe concentration and incubation time for the specific cell line being used.[8]

Conclusion

N-Aminofluorescein is a robust and reliable fluorescent probe for the selective detection of Cu2+ in biological samples. Its "turn-on" fluorescence mechanism, high sensitivity, and applicability in both in vitro assays and live-cell imaging make it an invaluable tool for studying the intricate roles of copper in biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Aminofluorescein | 98907-26-7 | MOLNOVA [molnova.com]

- 3. Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]

- 5. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells [mdpi.com]

Application Notes: N-Aminofluorescein for Intracellular Copper Ion Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous physiological and pathological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is implicated in various neurodegenerative diseases, such as Alzheimer's and Wilson's disease, as well as in cancer progression. Consequently, the ability to accurately monitor intracellular copper ion (Cu²⁺) levels is of paramount importance in biomedical research and drug development. N-Aminofluorescein, a fluorescein (B123965) hydrazide derivative, has emerged as a highly effective fluorescent probe for the selective detection and imaging of intracellular Cu²⁺. It operates on a robust "off-on" switching mechanism, offering high sensitivity and selectivity, making it a valuable tool for elucidating the intricate roles of copper in cellular functions.

N-Aminofluorescein exists in a non-fluorescent, spirolactam configuration. In the presence of Cu²⁺, it undergoes a selective, copper-induced ring-opening reaction, which restores the highly fluorescent fluorescein structure.[1][2] This results in a significant and easily detectable increase in fluorescence intensity, allowing for the visualization of labile copper pools within living cells.

Signaling Pathway

The detection of copper ions by N-Aminofluorescein is a direct chemical reaction. The probe consists of a fluorescein moiety and a hydrazide group that recognizes and binds to Cu²⁺. This binding event catalyzes the hydrolysis of the amide bond in the spirolactam ring, leading to the formation of the highly fluorescent, ring-opened form of the molecule.[3]

Figure 1: "Off-on" fluorescence mechanism of N-Aminofluorescein with Cu²⁺.

Quantitative Data

Several fluorescein-based probes, including N-Aminofluorescein and its derivatives, have been developed for copper ion detection. The table below summarizes their key quantitative parameters.

| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Cu²⁺) | Reference |

| N-Aminofluorescein | ~495 | ~516 | Not Specified | Not Specified | [2][3] |

| Probe A5 | ~440 | ~525 | 0.11 µM | 1:1 | |

| Probe N4 | ~440 | ~525 | 1.20 µM | 1:1 | |

| Probe N2 | ~440 | ~525 | 0.10 µM | 1:1 |

Experimental Protocols

Protocol 1: In Vitro Determination of Cu²⁺

This protocol provides a general guideline for the determination of Cu²⁺ in aqueous solutions.

Materials:

-

N-Aminofluorescein

-

Ethanol (anhydrous)

-

Tris-HCl buffer (0.01 M, pH 7.2)

-

Cu²⁺ standard solution

-

Deionized water

-

1 cm quartz cuvettes

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mM stock solution of N-Aminofluorescein in anhydrous ethanol.

-

Working Solution Preparation: Dilute the stock solution in 0.01 M Tris-HCl buffer (pH 7.2) to a final concentration of 10 µM.

-

Sample Preparation: Add the sample solution containing an unknown Cu²⁺ concentration to the N-Aminofluorescein working solution. The final Cu²⁺ concentration should ideally not exceed 10 µM. Adjust the final volume with the Tris-HCl buffer.

-

Incubation: Incubate the mixture at room temperature for at least 2 hours to allow for the reaction to complete.

-

Fluorescence Measurement: Transfer a 3 mL aliquot of the solution to a quartz cuvette. Measure the fluorescence intensity using a fluorometer with excitation set to ~495 nm and emission to ~516 nm. Use a 5 nm slit width for both excitation and emission.

-

Blank Measurement: Prepare a blank solution containing the N-Aminofluorescein working solution and buffer but no Cu²⁺. Measure its fluorescence under the same conditions for comparison.

-

Quantification: Create a calibration curve by measuring the fluorescence intensity of a series of known Cu²⁺ concentrations. Use this curve to determine the concentration of Cu²⁺ in the unknown sample.

Protocol 2: Intracellular Cu²⁺ Imaging in Live Cells

This protocol details the use of N-Aminofluorescein for imaging labile copper ions in cultured cells.

Materials:

-

N-Aminofluorescein

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (phenol red-free is recommended for imaging)

-

Cultured cells on glass-bottom dishes or coverslips

-

CuCl₂ solution (for positive control)

-

A cell-permeable copper chelator (e.g., TPEN) for negative control

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight. A confluency of 60-80% is recommended.

-

Probe Stock Solution: Prepare a 1 mM stock solution of N-Aminofluorescein in anhydrous DMSO.

-

Cell Loading:

-

Wash the cells twice with warm PBS.

-

Dilute the N-Aminofluorescein stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium.

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm PBS to remove any excess probe.

-

Imaging:

-

Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.

-

Image the cells using a fluorescence microscope with excitation at ~490 nm and emission collection at ~525 nm.

-

-

Controls (Recommended):

-

Positive Control: To confirm the probe's responsiveness, treat a separate batch of loaded cells with a known concentration of CuCl₂ (e.g., 50-100 µM) for 30 minutes prior to imaging.

-

Negative Control: To confirm the signal is specific to copper, treat another batch of cells (either before or after copper supplementation) with a strong copper chelator like TPEN and observe the quenching of the fluorescence signal.

-

Experimental Workflow

The following diagram outlines the key steps for intracellular copper ion imaging using N-Aminofluorescein.

Figure 2: Experimental workflow for live-cell imaging with N-Aminofluorescein.

Selectivity

N-Aminofluorescein and its derivatives exhibit high selectivity for Cu²⁺ over other biologically relevant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, and Co²⁺. This high selectivity is crucial for accurately detecting copper ions within the complex intracellular environment, where a multitude of other cations are present.

Conclusion

N-Aminofluorescein is a powerful and reliable fluorescent probe for the detection and imaging of intracellular copper ions. Its "off-on" mechanism provides a high signal-to-background ratio, and its selectivity ensures accurate measurement. The protocols provided herein offer a robust starting point for researchers aiming to investigate the role of copper in cellular biology and disease. As with any fluorescent probe, optimization of probe concentration and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.

References

- 1. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aminofluorescein | 98907-26-7 | MOLNOVA [molnova.com]

N-Aminofluorescein as a Fluorescent Probe for Heavy Metal Ions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein, also known as fluorescein (B123965) hydrazide, is a highly effective and versatile fluorescent probe for the detection of various heavy metal ions. In its native state, N-Aminofluorescein exists in a non-fluorescent spirolactam form. The interaction with specific heavy metal ions triggers a structural change to an open-ring amide form, resulting in a significant "turn-on" or "turn-off" fluorescent signal. This property makes it a valuable tool for sensitive and selective quantification of heavy metal ions in environmental and biological samples.

Principle of Detection

The primary mechanism of action for N-Aminofluorescein in detecting heavy metal ions is Chelation-Enhanced Fluorescence (CHEF). The hydrazide group of N-Aminofluorescein acts as a recognition and binding site for metal ions. This binding event catalyzes the opening of the non-fluorescent spirolactam ring, leading to the highly fluorescent open-ring form of fluorescein. The intensity of the fluorescence is proportional to the concentration of the target metal ion. For some paramagnetic metal ions, a "turn-off" mechanism is observed, where the formation of a complex leads to fluorescence quenching.

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of various heavy metal ions using N-Aminofluorescein.

| Metal Ion | Limit of Detection (LOD) | Linear Range | Excitation (nm) | Emission (nm) | Remarks |

| Cu²⁺ | 64 nM[1] | 0.1 - 10 µM[1] | 495[2] | 516[2] | Highly selective and sensitive "turn-on" response.[1] |

| Hg²⁺ | 0.23 µM (derivative) | Not specified | ~460 | ~520-523 | "Turn-on" fluorescence via spirolactam ring opening. |

| Co²⁺ | Not specified | Not specified | Not specified | Not specified | "Turn-off" fluorescence quenching. |

| Fe³⁺ | Data not available | Data not available | Data not available | Data not available | May cause fluorescence quenching due to its paramagnetic nature. |

| Pb²⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cd²⁺ | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Mechanisms

The interaction of N-Aminofluorescein with different heavy metal ions can lead to distinct signaling pathways.

Caption: Signaling pathways for "turn-on" and "turn-off" fluorescence detection of heavy metal ions.

Experimental Protocols

Synthesis of N-Aminofluorescein (Fluorescein Hydrazide)

This protocol details the synthesis of N-Aminofluorescein from fluorescein and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Fluorescein

-

Hydrazine hydrate

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve fluorescein in methanol or ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the disappearance of the fluorescence of the starting material.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture into distilled water and extract the product with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the solid N-Aminofluorescein.

-

The product can be further purified by column chromatography if necessary.

General Protocol for "Turn-On" Detection of Heavy Metal Ions (e.g., Cu²⁺)

This protocol provides a general procedure for the detection of heavy metal ions that induce a "turn-on" fluorescent response.

Materials:

-

N-Aminofluorescein stock solution (e.g., 1 mM in ethanol)

-

Buffer solution (e.g., 0.01 M Tris-HCl, pH 7.2)

-

Stock solutions of various heavy metal ions

-

Fluorometer

Procedure:

-

Prepare a working solution of N-Aminofluorescein (e.g., 10 µM) in the buffer solution.

-

Add a known concentration of the heavy metal ion standard solution to the N-Aminofluorescein solution.

-

Incubate the solution at room temperature for a specified time to allow for the reaction to complete.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 495/516 nm for Cu²⁺).

-

Construct a calibration curve by plotting the fluorescence intensity against the concentration of the metal ion.

-

Determine the concentration of the metal ion in unknown samples by measuring their fluorescence intensity and comparing it to the calibration curve.

Protocol for "Turn-Off" Detection of Heavy Metal Ions (e.g., Co²⁺)

This protocol is for the detection of paramagnetic heavy metal ions that cause fluorescence quenching.

Materials:

-

N-Aminofluorescein stock solution (e.g., 1 mM in a suitable solvent)

-

Buffer solution

-

Stock solutions of the paramagnetic heavy metal ion (e.g., Co²⁺)

-

Fluorometer

Procedure:

-

Prepare a working solution of N-Aminofluorescein in the buffer solution.

-

Measure the initial fluorescence intensity of the N-Aminofluorescein solution.

-

Add a known concentration of the paramagnetic heavy metal ion standard solution.

-

Incubate the solution at room temperature.

-

Measure the decrease in fluorescence intensity.

-

The degree of fluorescence quenching is proportional to the concentration of the metal ion.

Experimental Workflow

The following diagram illustrates the general workflow for the detection of heavy metal ions using N-Aminofluorescein.

Caption: General experimental workflow for heavy metal ion detection using N-Aminofluorescein.

Selectivity

N-Aminofluorescein exhibits high selectivity for certain heavy metal ions, particularly Cu²⁺. The fluorescence response to other common metal ions is often negligible, making it a robust probe for complex sample matrices. However, potential interference from other ions should always be evaluated for a specific application by performing selectivity studies with a panel of relevant metal ions. For instance, paramagnetic ions like Fe³⁺ and Co²⁺ may cause fluorescence quenching and could interfere with "turn-on" assays if present at high concentrations.

Conclusion

N-Aminofluorescein is a valuable fluorescent probe for the detection of heavy metal ions. Its "turn-on" or "turn-off" signaling mechanism upon binding to specific metal ions allows for sensitive and selective quantification. The straightforward synthesis and experimental protocols make it an accessible tool for researchers in various fields, including environmental monitoring, toxicology, and drug development. Further research may expand the quantitative data available for a broader range of heavy metal ions and optimize protocols for specific applications.

References

Application of N-Aminofluorescein Derivatives in Live Cell Imaging of Nitric Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminofluorescein derivatives have emerged as indispensable tools for the real-time detection of nitric oxide (NO) in living cells. Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, make its direct measurement challenging. Fluorescent probes based on the N-aminofluorescein scaffold offer a sensitive and specific method to visualize and quantify NO production with high spatiotemporal resolution, making them invaluable for research in cell biology and drug discovery.

The most widely used N-aminofluorescein derivatives for NO detection are the diaminofluoresceins (DAFs), such as 4,5-diaminofluorescein (B163784) (DAF-2), and its more photostable and pH-insensitive analogue, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). These probes are typically introduced to cells in their diacetate form (e.g., DAF-2 DA), which is cell-permeable. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative, allowing for the visualization of NO production.

Principle of Detection

The detection of nitric oxide by N-aminofluorescein derivatives is a "turn-on" fluorescence mechanism. The cell-permeant, non-fluorescent diacetate form of the probe readily crosses the cell membrane. Intracellular esterases then hydrolyze the diacetate groups, yielding the cell-impermeant, non-fluorescent N-aminofluorescein derivative. This molecule then reacts with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen, to form a highly fluorescent and stable triazole derivative. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling real-time imaging of NO dynamics within living cells.

Quantitative Data of Common N-Aminofluorescein Derivatives

For ease of comparison, the key quantitative properties of commonly used N-aminofluorescein derivatives for nitric oxide detection are summarized in the table below.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of NO Adduct | Detection Limit | Key Features |

| DAF-2 | ~495 | ~515 | ~0.01-0.05 | ~5 nM | The first generation and most widely cited NO probe.[1][2] |

| DAF-FM | ~495 | ~515 | ~0.81 | ~3 nM | More photostable and less pH-sensitive than DAF-2.[3][4] |

| DAR-4M | ~560 | ~575 | Not specified | ~10 nM | Rhodamine-based, emits in the orange-red spectrum, reducing interference from cellular autofluorescence.[5][6] |

Experimental Protocols

Protocol 1: In Situ Detection of Intracellular Nitric Oxide in Adherent Cells

This protocol provides a general procedure for imaging NO production in cultured adherent cells using DAF-2 DA or DAF-FM DA.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

DAF-2 DA or DAF-FM DA (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

-

NO synthase inhibitor (e.g., L-NAME) for negative control

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Preparation: Seed cells on a glass-bottom dish or coverslip to achieve 60-80% confluency on the day of the experiment.

-

Probe Loading:

-

Prepare a fresh working solution of DAF-2 DA or DAF-FM DA at a final concentration of 5-10 µM in pre-warmed HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the probe-containing HBSS to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the probe solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular probe.

-

Add fresh HBSS to the cells for imaging.

-

-

Imaging:

-

Place the dish on the fluorescence microscope equipped with a stage-top incubator to maintain 37°C.

-

Acquire baseline fluorescence images using the FITC/GFP channel (Excitation: ~495 nm, Emission: ~515 nm).

-

-

Stimulation and Time-Lapse Imaging:

-

To induce NO production, add your experimental stimulus (e.g., a drug candidate).

-

For a positive control, add an NO donor like SNAP (e.g., 100 µM).

-